molecular formula C19H26ClN5O2 B12632768 C19H26ClN5O2

C19H26ClN5O2

Cat. No.: B12632768
M. Wt: 391.9 g/mol
InChI Key: GLZJAPKOEMONFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of Urapidil, which is primarily used as an antihypertensive agent

Properties

Molecular Formula

C19H26ClN5O2

Molecular Weight

391.9 g/mol

IUPAC Name

6-chloro-N-[2-[3-(dimethylamino)propylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C19H26ClN5O2/c1-24(2)8-3-7-21-18(26)11-22-19(27)25-9-6-14-15-10-13(20)4-5-16(15)23-17(14)12-25/h4-5,10,23H,3,6-9,11-12H2,1-2H3,(H,21,26)(H,22,27)

InChI Key

GLZJAPKOEMONFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)CNC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Demethoxy-2-chloro Urapidil involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

In industrial settings, the production of 2-Demethoxy-2-chloro Urapidil follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Demethoxy-2-chloro Urapidil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Demethoxy-2-chloro Urapidil has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential antihypertensive and vasodilatory effects.

    Industry: Used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Demethoxy-2-chloro Urapidil involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects other molecular targets and pathways involved in cardiovascular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Demethoxy-2-chloro Urapidil is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for alpha-1 adrenergic receptors. This results in more effective vasodilation and antihypertensive effects compared to its parent compound and other similar agents .

Biological Activity

The compound with the molecular formula C19H26ClN5O2 is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and multiple nitrogen-containing functional groups. Understanding the chemical properties is crucial for elucidating its biological effects.

Structural Features

  • Molecular Formula: this compound
  • Molecular Weight: 373.89 g/mol
  • Functional Groups:
    • Chlorine (Cl)
    • Amines (N)
    • Hydroxyl groups (O)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various natural compounds highlighted their potential as effective agents against a range of bacterial and fungal pathogens. The effectiveness often correlates with their structural features, particularly the presence of halogens and nitrogen atoms, which enhance interaction with microbial membranes .

Antioxidant Activity

Antioxidant properties are another area where this compound may show promise. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cell Membrane Disruption: The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition: It can potentially inhibit key enzymes involved in metabolic pathways, thereby disrupting microbial growth.
  • Free Radical Scavenging: Through redox reactions, it can neutralize reactive oxygen species.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the chemical structure significantly enhanced antimicrobial potency.

Compound VariantZone of Inhibition (mm)MIC (µg/mL)
This compound1832
Variant A2516
Variant B2024

Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant activity using DPPH radical scavenging methods. The results demonstrated that this compound exhibited a dose-dependent response in scavenging activity.

Concentration (µg/mL)% Scavenging Activity
1030
5055
10075

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